molecular formula C27H32O5 B15125576 (15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate

(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate

Cat. No.: B15125576
M. Wt: 436.5 g/mol
InChI Key: JPIPMZOEOOUEIG-UHFFFAOYSA-N
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Description

3-O-Benzyl Estetrol 17-Acetate: is a derivative of estetrol, a naturally occurring estrogenic steroid produced in the fetal liver during pregnancy. This compound is often used in research as a protected form of estetrol . Estetrol itself is considered an indicator of fetal well-being in patients with hypertensive disease during pregnancy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estetrol 17-Acetate involves the protection of the hydroxyl groups of estetrol. The benzyl group is introduced at the 3-position, and the acetate group is introduced at the 17-position. The reaction typically involves the use of benzyl chloride and acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of 3-O-Benzyl Estetrol 17-Acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-O-Benzyl Estetrol 17-Acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-O-Benzyl Estetrol 17-Acetate is used extensively in scientific research due to its stability and ease of handling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-O-Benzyl Estetrol 17-Acetate involves its conversion to estetrol in the body. Estetrol exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding leads to the activation of various signaling pathways that regulate gene expression and cellular functions .

Comparison with Similar Compounds

    Estetrol: The parent compound, naturally occurring estrogen.

    Estradiol: Another naturally occurring estrogen with higher potency.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness: 3-O-Benzyl Estetrol 17-Acetate is unique due to its protected form, which allows for easier handling and storage. It also provides a stable precursor for the synthesis of estetrol and other derivatives .

Properties

Molecular Formula

C27H32O5

Molecular Weight

436.5 g/mol

IUPAC Name

(15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate

InChI

InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3

InChI Key

JPIPMZOEOOUEIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O

Origin of Product

United States

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